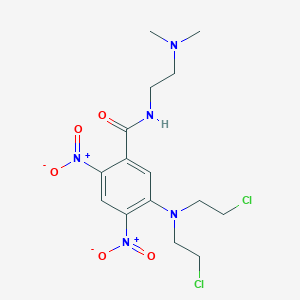
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a chemical compound commonly known as MEP. This compound has gained significant attention from the scientific community due to its potential applications in various fields. MEP is a thiol compound that contains a pyrrole ring and an alkyl group. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of MEP is not fully understood. However, it is believed that MEP exerts its biological effects by interacting with sulfhydryl groups in proteins and enzymes. MEP can also act as a radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MEP can inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that MEP can reduce oxidative stress and inflammation in animal models. MEP has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MEP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various compounds. MEP also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, MEP has some limitations for lab experiments. It is a reactive compound that can interact with other compounds in the lab environment, leading to false-positive results. MEP is also a toxic compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of MEP. One of the directions is to study its potential applications in drug discovery. MEP has been shown to exhibit anticancer and antimicrobial properties, making it a potential lead compound for the development of new drugs. Another direction is to study its potential applications in material science. MEP can be used as a precursor for the synthesis of various polymers and materials with unique properties. Finally, future studies can focus on the mechanism of action of MEP and its interaction with proteins and enzymes, leading to a better understanding of its biological effects.
Conclusion:
In conclusion, 1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a versatile compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MEP is a promising compound that requires further studies to fully understand its potential applications.
Méthodes De Synthèse
MEP can be synthesized using different methods. One of the commonly used methods is the reaction of 2-methyl-5-propylpyrrole with ethanethiol in the presence of a catalyst. The reaction takes place under mild conditions, and the product can be purified using a simple extraction process. Another method involves the reaction of 2-methyl-5-propylpyrrole with thioacetic acid followed by hydrolysis to obtain MEP.
Applications De Recherche Scientifique
MEP has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MEP has been studied for its anticancer, antimicrobial, and antioxidant properties. It has been shown to inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In material science, MEP has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, MEP has been used as a building block for the synthesis of various compounds.
Propriétés
Numéro CAS |
153686-99-8 |
|---|---|
Formule moléculaire |
C10H17NS |
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
2-(2-methyl-5-propylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-3-4-10-6-5-9(2)11(10)7-8-12/h5-6,12H,3-4,7-8H2,1-2H3 |
Clé InChI |
LRGRVYMIARIGRU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(N1CCS)C |
SMILES canonique |
CCCC1=CC=C(N1CCS)C |
Autres numéros CAS |
153686-99-8 |
Synonymes |
2-Methyl 5-propyl N-ethanethiol pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



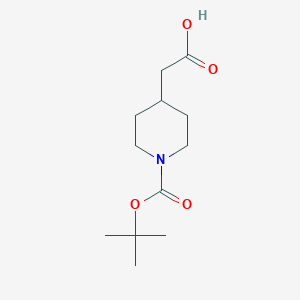
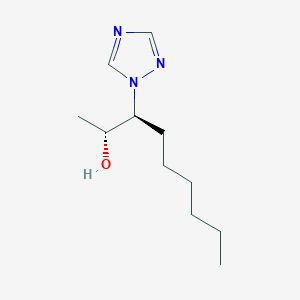
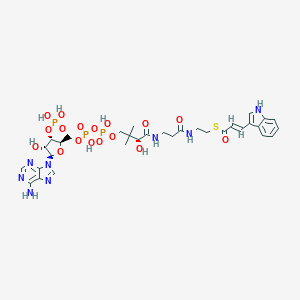
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
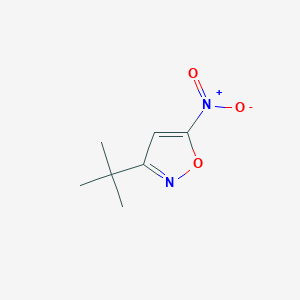
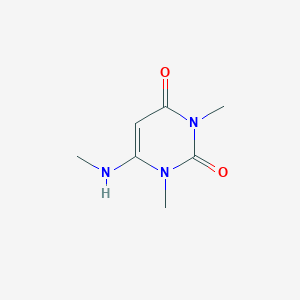

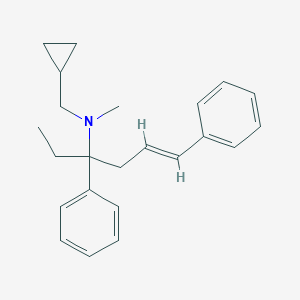


![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

